2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
Overview
Description
2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and an isoxazole moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide typically involves multiple steps:
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Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
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Introduction of the Isoxazole Moiety: : The next step involves the synthesis of the isoxazole ring. This can be achieved through a cyclization reaction involving a nitrile oxide intermediate, which is generated in situ from a hydroxylamine derivative and an oxidizing agent.
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Coupling Reaction: : The final step is the coupling of the thioether intermediate with the isoxazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thioether group in 2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The compound can also undergo reduction reactions, particularly at the isoxazole ring. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the isoxazole to the corresponding amine.
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. This is facilitated by the electron-withdrawing effect of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
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Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets. The isoxazole ring and the thioether linkage are thought to play key roles in its biological activity, potentially through modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
- 2-((4-bromophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
- 2-((4-methylphenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy and selectivity.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-10-8-12(19-17-10)6-7-16-14(18)9-20-13-4-2-11(15)3-5-13/h2-5,8H,6-7,9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRJDLUJWVCAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CSC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151936 | |
Record name | Acetamide, 2-[(4-fluorophenyl)thio]-N-[2-(3-methyl-5-isoxazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421509-53-6 | |
Record name | Acetamide, 2-[(4-fluorophenyl)thio]-N-[2-(3-methyl-5-isoxazolyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421509-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-[(4-fluorophenyl)thio]-N-[2-(3-methyl-5-isoxazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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